

An In-depth Technical Guide to the Mechanism of Action of Oppd-Q

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Compound of Interest

Compound Name: Oppd-Q

Cat. No.: B15554034

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Abstract:

Oppd-Q is a novel, potent, and selective small molecule inhibitor of the Receptor Tyrosine Kinase A (RTK-A), a key driver in various proliferative diseases. This document elucidates the core mechanism of action of **Oppd-Q**, detailing its molecular interactions, downstream signaling effects, and cellular consequences. The data presented herein is derived from a series of preclinical in vitro and in vivo studies designed to characterize the pharmacological profile of **Oppd-Q**. This guide provides comprehensive experimental protocols and quantitative data to support further investigation and development of **Oppd-Q** as a potential therapeutic agent.

Core Mechanism of Action: Selective Inhibition of RTK-A

Oppd-Q functions as an ATP-competitive inhibitor of the intracellular kinase domain of RTK-A. By occupying the ATP-binding pocket, **Oppd-Q** prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the initiation of downstream signaling cascades. The high selectivity of **Oppd-Q** for RTK-A over other structurally similar kinases minimizes off-target effects, offering a favorable therapeutic window.

Kinase Inhibition Profile

The inhibitory activity of **Oppd-Q** was assessed against a panel of 100 human kinases. The results demonstrate a high degree of selectivity for RTK-A.

Table 1: Kinase Inhibition Profile of **Oppd-Q**

Kinase Target	IC ₅₀ (nM)
RTK-A	5.2
RTK-B	8,750
VEGFR2	> 10,000
EGFR	> 10,000
PDGFR β	9,200
c-Met	> 10,000
Abl	> 10,000
Src	> 10,000

Cellular Activity

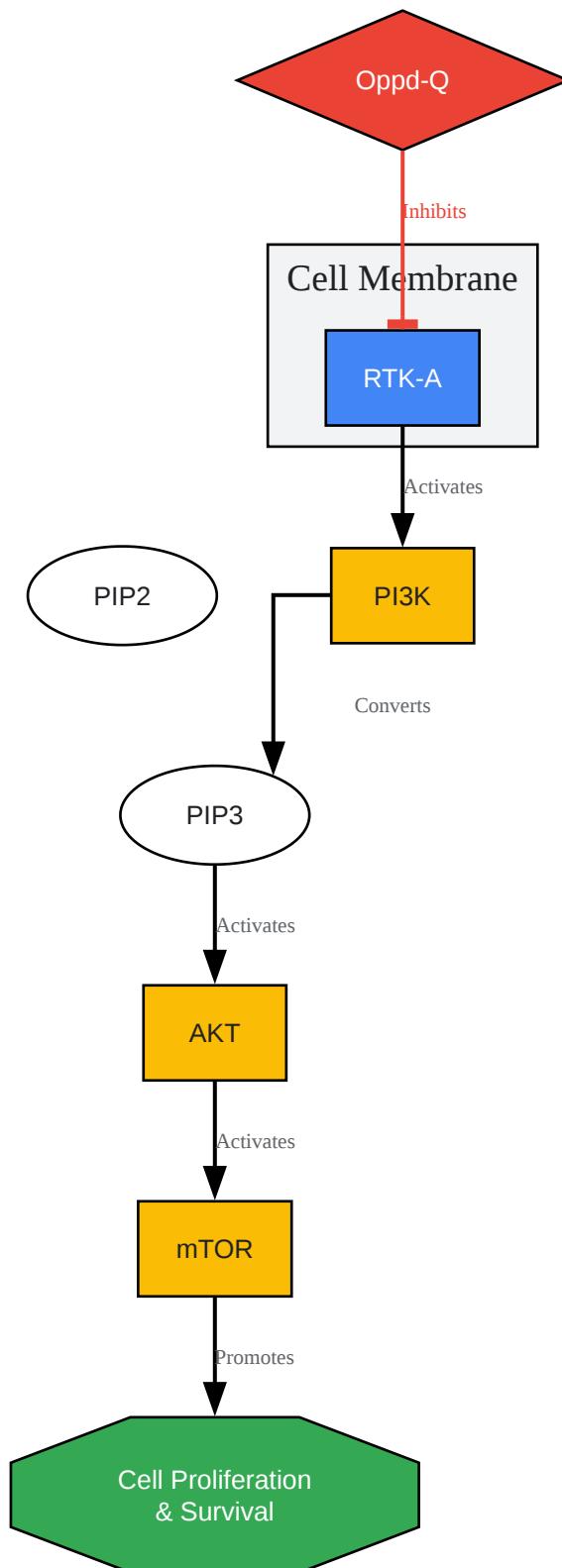
The anti-proliferative effects of **Oppd-Q** were evaluated in a panel of cancer cell lines with varying levels of RTK-A expression.

Table 2: Anti-proliferative Activity of **Oppd-Q** in Cancer Cell Lines

Cell Line	RTK-A Expression	GI ₅₀ (nM)
Cell-Line-High	High	15.8
Cell-Line-Medium	Medium	250.4
Cell-Line-Low	Low	> 10,000
Cell-Line-WT	Wild-Type	> 10,000

Downstream Signaling Pathway: PI3K/AKT/mTOR Axis

Inhibition of RTK-A by **Oppd-Q** leads to the suppression of the PI3K/AKT/mTOR signaling pathway, a critical cascade for cell growth, proliferation, and survival.

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Caption: **Oppd-Q** inhibits RTK-A, blocking the PI3K/AKT/mTOR pathway.

Experimental Protocols

In Vitro Kinase Inhibition Assay

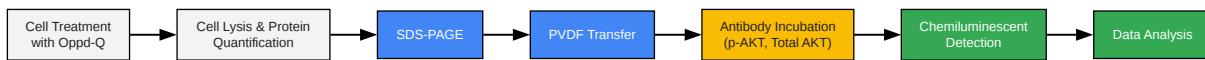
- Objective: To determine the half-maximal inhibitory concentration (IC_{50}) of **Oppd-Q** against a panel of kinases.
- Methodology:
 - Recombinant human kinase enzymes were incubated with a fluorescently labeled ATP-competitive probe.
 - **Oppd-Q** was added in a series of 10-point, 3-fold serial dilutions.
 - The displacement of the fluorescent probe, which is proportional to the binding of **Oppd-Q**, was measured using a microplate reader.
 - IC_{50} values were calculated by fitting the dose-response curves to a four-parameter logistic model.

Cell Proliferation Assay (GI_{50})

- Objective: To determine the half-maximal growth inhibition concentration (GI_{50}) of **Oppd-Q** in various cell lines.
- Methodology:
 - Cells were seeded in 96-well plates and allowed to adhere overnight.
 - **Oppd-Q** was added in a 10-point, 3-fold serial dilution and incubated for 72 hours.
 - Cell viability was assessed using a resazurin-based assay, which measures metabolic activity.
 - Fluorescence was read on a microplate reader, and GI_{50} values were calculated from dose-response curves.

Western Blot Analysis of Phospho-AKT

- Objective: To confirm the inhibition of the downstream PI3K/AKT pathway by measuring the phosphorylation status of AKT.
- Methodology:
 - RTK-A overexpressing cells were treated with varying concentrations of **Oppd-Q** for 2 hours.
 - Cells were lysed, and protein concentrations were determined using a BCA assay.
 - Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
 - Membranes were probed with primary antibodies against phospho-AKT (Ser473) and total AKT.
 - Horseradish peroxidase (HRP)-conjugated secondary antibodies were used for detection via chemiluminescence.



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Caption: Workflow for Western blot analysis of AKT phosphorylation.

Conclusion

Oppd-Q demonstrates a potent and selective inhibitory effect on RTK-A, leading to the effective suppression of the PI3K/AKT/mTOR signaling pathway. This mechanism translates to significant anti-proliferative activity in cell lines with high RTK-A expression. The data presented in this guide provides a robust foundation for the continued development of **Oppd-Q** as a targeted therapeutic agent. Further studies will focus on *in vivo* efficacy, pharmacokinetic profiling, and safety pharmacology to support its progression towards clinical evaluation.

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